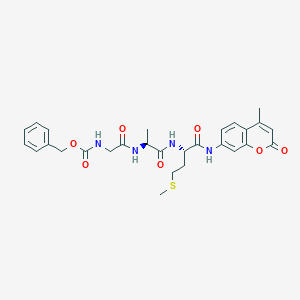
Z-Gly-Ala-Met-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Gly-Ala-Met-AMC is a useful research compound. Its molecular formula is C28H32N4O7S and its molecular weight is 568.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Z-Gly-Ala-Met-AMC (C28H32N4O7S) is a fluorogenic substrate where AMC (7-amino-4-methylcoumarin) serves as a fluorescent reporter group. The compound is designed to be cleaved by specific proteases, releasing the fluorescent AMC moiety, which can be quantitatively measured. This property makes it invaluable for studying protease activity in vitro and in vivo.
Biochemical Assays
1. Protease Activity Measurement
this compound is primarily utilized in assays to monitor protease activity. It has been shown to be effective in detecting the activity of various proteolytic enzymes, including caspases and cathepsins. The release of AMC upon cleavage allows for real-time monitoring of enzyme activity:
- Sensitivity : Assays using this compound can detect as low as 10-20 compromised cells per well in a 96-well plate format .
- Applications : It is particularly useful for assessing cell viability and cytotoxicity in cancer research by measuring the activity of apoptosis-related proteases .
2. Neurobiological Studies
Research has indicated that this compound can inhibit the amyloidogenic processing of β-amyloid peptides, which are implicated in Alzheimer's disease. This inhibition may reduce the formation of amyloid plaques, making it a candidate for further studies in neurodegenerative disease models .
Data Tables
Case Studies
Case Study 1: Cell Viability Assays
In a study assessing the cytotoxic effects of various compounds on HeLa cells, this compound was employed to measure caspase-3/7 activity. The results demonstrated a clear correlation between increased caspase activity and decreased fluorescence signal from AMC, indicating effective apoptosis induction .
Case Study 2: Neurodegenerative Disease Research
A recent investigation utilized this compound to explore its inhibitory effects on β-secretase activity involved in amyloid precursor protein processing. The findings suggested that this compound could significantly reduce β-amyloid levels in cellular models, highlighting its therapeutic potential for Alzheimer's disease .
Eigenschaften
CAS-Nummer |
201928-39-4 |
|---|---|
Molekularformel |
C28H32N4O7S |
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
benzyl N-[2-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H32N4O7S/c1-17-13-25(34)39-23-14-20(9-10-21(17)23)31-27(36)22(11-12-40-3)32-26(35)18(2)30-24(33)15-29-28(37)38-16-19-7-5-4-6-8-19/h4-10,13-14,18,22H,11-12,15-16H2,1-3H3,(H,29,37)(H,30,33)(H,31,36)(H,32,35)/t18-,22-/m0/s1 |
InChI-Schlüssel |
UJLOGGPANQIDLV-AVRDEDQJSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Sequenz |
GAM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















